3-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
3-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxazole and oxadiazole rings through cyclization reactions. The benzamide group is then introduced through an amidation reaction. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction pathway and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
3-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Mechanism of Action
The mechanism of action of 3-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Oxazole derivatives: Compounds like 5-methyl-1,2-oxazole and 3,5-dimethyl-1,2-oxazole share structural similarities with the oxazole ring.
Oxadiazole derivatives: Compounds such as 1,3,4-oxadiazole and 2,5-dimethyl-1,3,4-oxadiazole have similar oxadiazole rings.
Benzamide derivatives: Compounds like N-methylbenzamide and N-phenylbenzamide share the benzamide group
Uniqueness
What sets 3-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide apart is the combination of these three distinct functional groups in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c1-8-3-2-4-9(7-8)11(18)15-13-17-16-12(19-13)10-5-6-14-20-10/h2-7H,1H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMIJQLHTFIIEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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